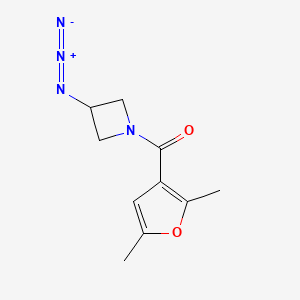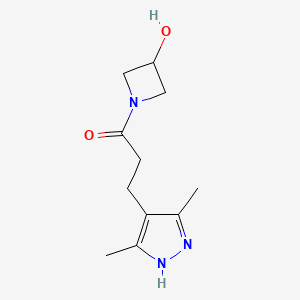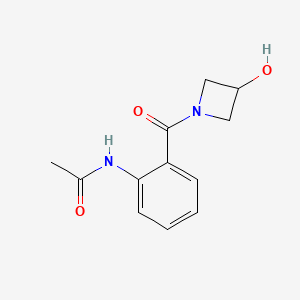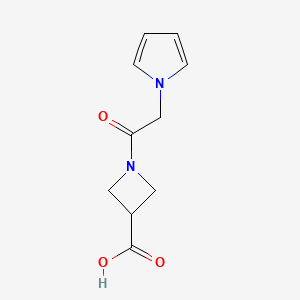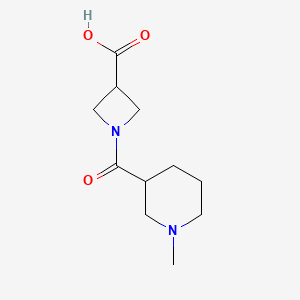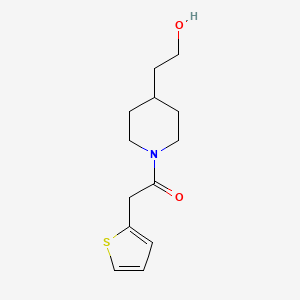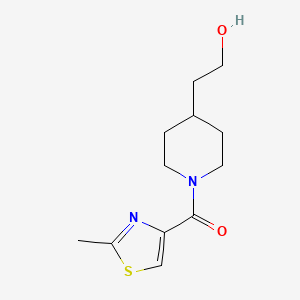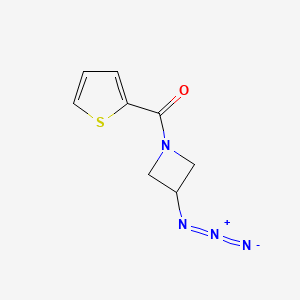
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C9H11F2N3 and a molecular weight of 199.2 g/mol. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis
The study by Ankati and Biehl (2010) on microwave-assisted synthesis highlights the efficiency of using microwave heating in synthesizing 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and related compounds. Such methodologies could potentially be applicable to the synthesis of derivatives of "2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine," enhancing yields and reducing reaction times (Ankati & Biehl, 2010).
Metal-free Amide Bond Formation
Samanta et al. (2020) developed a metal-free method for amide bond synthesis from thioacids and amines, demonstrating the utility of pyridine derivatives in facilitating these reactions. This approach could be relevant for modifications or functionalization of "this compound" in the development of new chemical entities (Samanta et al., 2020).
Coordination Chemistry
Pisano et al. (2009) explored the coordination properties of di(pyridin-2-yl) derivatives with the VIVO2+ ion, offering insights into the complexation behavior of pyridine derivatives. Such studies are essential for understanding the coordination chemistry and potential applications of "this compound" in creating metal complexes with unique properties (Pisano et al., 2009).
Quantum Chemical Analysis
Bhatia, Malkhede, and Bharatam (2013) conducted a quantum chemical analysis on N-(Pyridin-2-yl)thiazol-2-amine, revealing details on electron distribution and tautomeric preferences. Such computational studies could be extended to "this compound" to predict its chemical behavior and properties (Bhatia, Malkhede, & Bharatam, 2013).
Organometallic Complexes
Sadimenko's work on organometallic complexes of aminopyridines provides a comprehensive overview of the synthesis and properties of organometallic compounds involving pyridine derivatives. This research area could potentially encompass "this compound," especially in the development of new materials and catalytic systems (Sadimenko, 2011).
Mecanismo De Acción
Pharmacokinetics
- The compound is absorbed after oral administration. Its volume of distribution is not available. Details about metabolism are currently lacking. The route of elimination remains unspecified. The half-life of the compound is not provided. Information on protein binding is unavailable .
Análisis Bioquímico
Biochemical Properties
2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can have therapeutic implications for conditions such as type 2 diabetes . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by this compound can lead to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels . This compound may also affect other cellular processes, such as cell proliferation and apoptosis, depending on the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of DPP-4, preventing the enzyme from interacting with its natural substrates . This binding interaction is facilitated by the unique structural features of this compound, which allow it to fit snugly within the enzyme’s active site. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of DPP-4 and other enzymes, resulting in prolonged biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as DPP-4. The compound undergoes metabolic transformations, including hydroxylation and amide hydrolysis, which are catalyzed by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be distributed widely in the body, with significant accumulation in the liver and kidneys . This distribution pattern is influenced by the compound’s physicochemical properties, such as its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, this compound may be targeted to specific subcellular compartments through post-translational modifications or binding to specific targeting signals.
Propiedades
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)3-5-14(6-9)8-7(12)2-1-4-13-8/h1-2,4H,3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHGTTLFKDWHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






